molecular formula C10H13N3O B15217154 N-(Pyridin-2-YL)pyrrolidine-3-carboxamide

N-(Pyridin-2-YL)pyrrolidine-3-carboxamide

Cat. No.: B15217154
M. Wt: 191.23 g/mol
InChI Key: KBJJVRMURRQKIW-UHFFFAOYSA-N
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Description

N-(Pyridin-2-YL)pyrrolidine-3-carboxamide is a compound that features a pyrrolidine ring attached to a pyridine moiety through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-2-YL)pyrrolidine-3-carboxamide typically involves the reaction of pyrrolidine with pyridine-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-2-YL)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Pyridin-2-YL)pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-(Pyridin-2-YL)pyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyridine moiety can bind to metal ions or active sites of enzymes, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. This dual interaction can modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-3-YL)pyrrolidine-2-carboxamide
  • N-(Pyridin-4-YL)pyrrolidine-3-carboxamide
  • Pyrrolidine-2-carboxamide derivatives

Uniqueness

N-(Pyridin-2-YL)pyrrolidine-3-carboxamide is unique due to the specific positioning of the pyridine ring, which can influence its binding properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

IUPAC Name

N-pyridin-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-10(8-4-6-11-7-8)13-9-3-1-2-5-12-9/h1-3,5,8,11H,4,6-7H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJJVRMURRQKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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